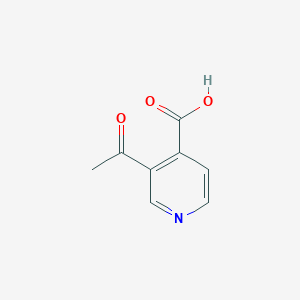

3-Acetylisonicotinic acid

Description

Contextualization within Pyridine (B92270) Carboxylic Acid Chemistry

Pyridine carboxylic acids are a group of organic compounds that are monocarboxylic derivatives of pyridine. wikipedia.org They exist in three isomeric forms: picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). wikipedia.orgdovepress.com All these isomers share the same molecular formula, C6H5NO2, and a molecular weight of 123.11 g/mol . wikipedia.org

Isonicotinic acid, specifically, is a derivative of pyridine with a carboxylic acid substituent at the 4-position. wikipedia.org The presence of the nitrogen atom in the pyridine ring and the carboxylic acid group gives these compounds unique chemical properties. The carboxylic group adds polarity and can coordinate with metal ions, a characteristic that proves useful in applications like enzyme inhibition. dovepress.com Furthermore, the pyridine ring's structure allows for relatively easy substitution at various positions, enabling chemists to fine-tune the molecule's activity and selectivity for specific targets. dovepress.com This structural versatility makes pyridine carboxylic acid derivatives highly valuable scaffolds in medicinal chemistry. dovepress.com

Significance of Isonicotinic Acid Scaffolds in Chemical Biology Research

The isonicotinic acid scaffold is a cornerstone in the development of various biologically active molecules. Its derivatives have been extensively studied and have shown a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.aiontosight.ai This is largely due to their ability to act as inhibitors or modulators of specific enzymes or receptors. ontosight.ai

One of the most well-known derivatives is isoniazid (B1672263), a primary drug used in the treatment of tuberculosis. biorxiv.orgnih.gov Isoniazid is a prodrug that is activated by the KatG enzyme in Mycobacterium tuberculosis, subsequently inhibiting cell wall synthesis. biorxiv.orgnih.gov The metabolism of isoniazid often involves acetylation, leading to the formation of acetylisoniazid, which then breaks down into isonicotinic acid and acetylhydrazine. biorxiv.org

The introduction of different functional groups to the isonicotinic acid backbone can significantly alter a compound's physical and chemical properties, such as solubility, stability, and, most importantly, its biological activity. ontosight.ai For instance, the synthesis of hydrazide-hydrazones of isonicotinic acid has yielded compounds with significant antibacterial and antifungal activities, some even more potent than commonly used chemotherapeutic agents. scilit.com These modifications highlight the importance of the isonicotinic acid scaffold as a versatile platform for discovering new therapeutic agents. ontosight.ai

Overview of Current Research Trajectories for Related Acetylated Isonicotinic Acid Structures

Recent research into acetylated isonicotinic acid structures continues to uncover new potential applications and biological interactions. A key area of investigation is the role of acetylation in drug resistance mechanisms. For example, studies on Mycobacterium tuberculosis have identified an acetyltransferase, Rv2170, that can acetylate isoniazid, rendering it inactive and contributing to drug resistance. biorxiv.orgnih.gov This process involves the formation of acetylisoniazid, which then decomposes to isonicotinic acid. biorxiv.org

Furthermore, derivatives of isonicotinic acid are being explored as inducers of systemic acquired resistance (SAR) in plants, offering a potential ecological approach to crop protection. researchgate.net Research has shown that while isonicotinic acid itself can be biologically active, its derivatization into amides can lead to even higher SAR-inducing properties. researchgate.net

The synthesis of novel derivatives continues to be a major focus. For instance, new isonicotinic acid hydrazide-hydrazones have been synthesized and shown to possess significant antimicrobial properties. scilit.com The structural modifications, such as the introduction of various aromatic aldehydes, have led to compounds with enhanced biological activity. scilit.com These studies underscore the ongoing efforts to leverage the isonicotinic acid scaffold for the development of new and effective bioactive compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Acetylisonicotinic acid | 1211523-63-5 | C8H7NO3 | 165.15 |

| Picolinic acid | 98-98-6 | C6H5NO2 | 123.11 |

| Nicotinic acid | 59-67-6 | C6H5NO2 | 123.11 |

| Isonicotinic acid | 55-22-1 | C6H5NO2 | 123.11 |

| Isoniazid | 54-85-3 | C6H7N3O | 137.14 |

| Acetylisoniazid | 1078-38-2 | C8H9N3O2 | 179.18 |

| Acetylhydrazine | 1068-57-1 | C2H6N2O | 74.08 |

| 2-Acetylnicotinic acid | 89942-59-6 | C8H7NO3 | 165.15 |

| 6-Acetylnicotinic acid | 20857-23-2 | C8H7NO3 | 165.15 |

Structure

3D Structure

Properties

Molecular Formula |

C8H7NO3 |

|---|---|

Molecular Weight |

165.15 g/mol |

IUPAC Name |

3-acetylpyridine-4-carboxylic acid |

InChI |

InChI=1S/C8H7NO3/c1-5(10)7-4-9-3-2-6(7)8(11)12/h2-4H,1H3,(H,11,12) |

InChI Key |

GLHHYZYKJCWQQC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=CN=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Acetylisonicotinic Acid and Its Analogues

Established Synthetic Pathways to 3-Acetylisonicotinic Acid

Detailed, specific, multi-step, or direct catalytic synthetic pathways for this compound are not extensively documented in readily available chemical literature. However, based on established organic chemistry principles and synthetic routes for analogous pyridine (B92270) compounds, plausible synthetic strategies can be outlined.

Multi-Step Synthesis Approaches

A common strategy for the synthesis of substituted pyridines involves the construction of the pyridine ring from acyclic precursors or the modification of pre-existing pyridine derivatives. A hypothetical multi-step synthesis of this compound could commence from a suitably substituted pyridine precursor. For instance, a starting material like 3-methyl-4-cyanopyridine could undergo oxidation of the methyl group to a carboxylic acid, followed by a reaction to introduce the acetyl group at the 3-position. Another potential route could involve the oxidation of 3-ethyl-4-methylpyridine, where the ethyl group is selectively oxidized to an acetyl group and the methyl group to a carboxylic acid. The precise reaction conditions and sequence of these steps would require careful optimization to achieve the desired product with good yield and selectivity.

Catalytic Synthesis Methods

Catalytic methods offer efficient and often more environmentally benign routes for the synthesis of organic compounds. While specific catalytic methods for the direct synthesis of this compound are not well-established, catalytic oxidation and carbonylation reactions are widely used for the synthesis of related pyridinecarboxylic acids. For example, the catalytic oxidation of alkylpyridines to pyridinecarboxylic acids is a key industrial process. nih.gov A potential catalytic approach to this compound could involve the selective catalytic oxidation of a precursor such as 3-ethyl-4-picoline.

Novel Synthetic Route Development and Optimization

The development of novel and optimized synthetic routes is a continuous effort in organic synthesis, driven by the need for efficiency, sustainability, and access to new chemical entities.

Explorations in Green Chemistry Approaches for Synthesis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. While specific green chemistry approaches for the synthesis of this compound have not been detailed in the literature, general green chemistry strategies applicable to pyridinecarboxylic acid synthesis include the use of environmentally benign solvents, heterogeneous catalysts that can be easily recovered and recycled, and energy-efficient reaction conditions such as microwave or ultrasound irradiation. For the synthesis of the related nicotinic acid, methods utilizing greener oxidants and catalytic systems are being explored to replace traditional, more hazardous reagents. nih.gov

Mechanistic Studies of Reaction Pathways

Mechanistic studies are crucial for understanding and optimizing chemical reactions. For a potential synthesis of this compound, mechanistic investigations would focus on understanding the regioselectivity of the functionalization of the pyridine ring and the kinetics of the key reaction steps. For instance, in a hypothetical Friedel-Crafts acylation of an isonicotinic acid derivative, mechanistic studies would elucidate the role of the Lewis acid catalyst and the factors controlling the position of acylation.

Derivatization Strategies of the this compound Core

The this compound molecule possesses two primary functional groups amenable to derivatization: the carboxylic acid and the ketone. These functional groups allow for a wide range of chemical transformations to produce a library of new compounds with potentially diverse properties.

The carboxylic acid group can be converted into a variety of derivatives. Standard transformations include esterification to form esters, amidation to produce amides, and reduction to yield the corresponding alcohol. The ketone group can also undergo a range of reactions. For example, it can be reduced to a secondary alcohol, undergo reactions with nucleophiles at the carbonyl carbon, or be converted to other functional groups through reactions such as oximation or hydrazone formation.

Below is a table summarizing potential derivatization reactions for the functional groups of this compound.

| Functional Group | Reaction Type | Reagents and Conditions | Product Functional Group |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Carboxylic Acid | Amidation | Amine, Coupling Agent (e.g., DCC) | Amide |

| Carboxylic Acid | Reduction | Reducing Agent (e.g., LiAlH₄) | Alcohol |

| Ketone | Reduction | Reducing Agent (e.g., NaBH₄) | Secondary Alcohol |

| Ketone | Oximation | Hydroxylamine (NH₂OH) | Oxime |

| Ketone | Hydrazone Formation | Hydrazine (B178648) (N₂H₄) or derivatives | Hydrazone |

These derivatization strategies provide a versatile platform for modifying the structure of this compound, enabling the exploration of new chemical space and the development of compounds with tailored properties.

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position of the pyridine ring is a versatile handle for a variety of chemical transformations, most notably the formation of esters and amides. These reactions are fundamental in medicinal chemistry for altering the polarity, solubility, and metabolic stability of a lead compound.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several established methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid, is a common approach. wikipedia.orgwikipedia.org This is an equilibrium-driven reaction, and strategies to favor ester formation include using an excess of the alcohol or removing water as it is formed. wikipedia.org

For more sensitive substrates or to achieve higher yields under milder conditions, coupling reagents can be employed. Reagents such as dicyclohexylcarbodiimide (DCC) facilitate the formation of an ester by activating the carboxylic acid. scielo.br

Amide Formation: The synthesis of amides from this compound is another crucial transformation. Direct condensation with an amine is generally not feasible due to the formation of an unreactive ammonium carboxylate salt. wikipedia.org Therefore, the carboxylic acid must first be activated. A common strategy involves converting the carboxylic acid to a more reactive acyl chloride by treatment with reagents like thionyl chloride or oxalyl chloride. scielo.brnih.gov The resulting acyl chloride readily reacts with primary or secondary amines to form the desired amide, often in the presence of a base to neutralize the HCl byproduct. scielo.br

Alternatively, peptide coupling reagents can be used for the direct, one-pot synthesis of amides from carboxylic acids and amines. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and proceed under mild conditions. scielo.br Another method involves the use of titanium tetrachloride (TiCl4) to mediate the direct condensation of carboxylic acids and amines. nih.gov

Table 1: Representative Methods for Carboxylic Acid Modification

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Esterification | R'OH, H₂SO₄ (cat.), heat | 3-Acetylisonicotinate ester |

Structural Diversification via Acetyl Group Transformations

The acetyl group at the 3-position offers numerous possibilities for structural modification, allowing for the introduction of new functional groups and the extension of the carbon skeleton.

Reduction: The carbonyl of the acetyl group can be reduced to a secondary alcohol or completely reduced to an ethyl group. The reduction to a 1-hydroxyethyl group can be achieved using various reducing agents. For instance, microbial enantioselective reduction of acetylpyridine derivatives has been studied, offering a route to chiral alcohols. tandfonline.com Chemical reduction with reagents like sodium borohydride would also be expected to yield the corresponding alcohol. Complete reduction to the ethyl group can be accomplished under more forcing conditions, such as using zinc and formic acid or zinc and acetic acid. researchgate.netcdnsciencepub.com

Condensation Reactions: The methyl group of the acetyl moiety is sufficiently acidic to be deprotonated by a strong base, such as sodium hydride, forming an enolate. scielo.br This enolate can then participate in various carbon-carbon bond-forming reactions. One of the most common applications is the Claisen-Schmidt condensation with an aromatic aldehyde to form a chalcone. saudijournals.commdpi.comamazonaws.comnih.govjchemrev.com This reaction involves an aldol condensation followed by dehydration to yield an α,β-unsaturated ketone, significantly extending the conjugation of the system. amazonaws.com

Oxime Formation: The carbonyl group can be converted to a ketoxime by reaction with hydroxylamine. thieme.de The synthesis of ketoximes typically involves the condensation of a ketone with hydroxylamine or its salts. thieme.deorganic-chemistry.org These oximes can exist as E and Z isomers and are valuable intermediates for further transformations, such as the Beckmann rearrangement. thieme.de

Table 2: Key Transformations of the Acetyl Group

| Reaction Type | Reagents and Conditions | Resulting Moiety |

|---|---|---|

| Reduction to Alcohol | Microbial reduction (e.g., Candida maris) | 1-Hydroxyethyl |

| Reduction to Alkane | Zn, Formic Acid | Ethyl |

| Claisen-Schmidt Condensation | ArCHO, NaOH or KOH, EtOH | Cinnamoyl (Chalcone) |

| Oxime Formation | NH₂OH·HCl, base | 1-(Pyridin-3-yl)ethylidene]amino]oxy |

Heterocyclic Ring System Functionalization and Substituent Effects

Direct functionalization of the pyridine ring of this compound allows for the introduction of additional substituents, which can modulate the electronic properties and steric profile of the molecule. The reactivity of the pyridine ring towards electrophilic substitution is generally lower than that of benzene due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org The presence of two deactivating groups, the acetyl and carboxylic acid moieties, further reduces the ring's nucleophilicity.

Electrophilic Aromatic Substitution: Despite the deactivation, electrophilic aromatic substitution (EAS) can be achieved under specific conditions. A key strategy to enhance the reactivity of the pyridine ring towards electrophiles is through N-oxidation. The resulting pyridine N-oxide is more susceptible to electrophilic attack. For example, the nitration of 4-acetylpyridine-N-oxide with a nitric acid-trifluoroacetic anhydride system results in substitution at the 2-position. oaji.net This regioselectivity is dictated by the electronic properties of the N-oxide and the directing effect of the acetyl group. The acetyl group, being an electron-withdrawing and meta-directing group, deactivates the positions ortho and para to it (positions 3 and 5), thus favoring attack at the 2-position. oaji.net Subsequent reduction of the nitro group and the N-oxide can provide access to a range of 2-substituted this compound analogues. oaji.net

Substituent Effects: The electronic nature of the substituents on the pyridine ring significantly influences its reactivity. Electron-withdrawing groups, such as the acetyl and carboxylic acid groups in the parent molecule, decrease the electron density of the ring, making it less reactive towards electrophiles. tandfonline.comnih.gov Conversely, they activate the ring towards nucleophilic aromatic substitution, although examples specific to this scaffold are less common. The position of substitution is also governed by the directing effects of the existing groups. For a pyridine ring with an electron-withdrawing group at the 3-position (like the acetyl group), electrophilic attack is generally directed to the 5-position. However, the presence of the carboxylic acid at the 4-position complicates predictions. In the case of the N-oxide, the strong push-pull electronic nature of the N-O moiety in conjunction with the meta-directing acetyl group leads to the observed regioselectivity for the 2-position. oaji.net

Table 3: Functionalization of the Pyridine Ring

| Reaction | Substrate | Reagents and Conditions | Product |

|---|---|---|---|

| Nitration | This compound N-oxide | HNO₃, TFAA | 2-Nitro-3-acetylisonicotinic acid N-oxide |

| C-H Arylation | Pyridine derivatives | Pd catalyst, ligand, base, aryl halide | Aryl-substituted pyridine |

Structure Activity Relationship Sar Investigations of 3 Acetylisonicotinic Acid Derivatives

Principles of Structural Modification and Their Impact on Molecular Interactions

The core structure of 3-acetylisonicotinic acid offers several points for chemical modification, including the pyridine (B92270) ring, the acetyl group, and the carboxylic acid moiety. Alterations at these positions can significantly affect the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn dictate its interactions with biological targets.

One area of investigation has been the derivatization of the related nicotinic acid scaffold into 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives. nih.gov In a study by Malinowska et al., nicotinic acid hydrazide was used as a precursor to synthesize a series of acylhydrazones, which were subsequently cyclized into 3-acetyl-1,3,4-oxadiazolines. nih.gov The study revealed that the acylhydrazone intermediates were generally more active as antibacterial agents against Gram-positive bacteria than the cyclized 3-acetyl-1,3,4-oxadiazoline products. nih.gov This suggests that the flexibility and specific hydrogen bonding capabilities of the acylhydrazone linker are important for antibacterial activity.

A key finding from this research was the significant impact of the substituent at the 5-position of the oxadiazoline ring (or the corresponding position on the acylhydrazone). Derivatives bearing a 5-nitrofuran substituent exhibited the highest activity. nih.gov For instance, the 3-acetyl-1,3,4-oxadiazoline with a 5-nitrofuran substituent was the most active in its series against both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov This highlights the importance of this particular substituent for broad-spectrum antimicrobial action.

The study also demonstrated that the cyclization of the acylhydrazones into the 3-acetyl-1,3,4-oxadiazoline ring system often led to a decrease in antibacterial activity but an increase in antifungal activity against yeast strains. nih.gov This differential activity underscores how structural modifications can tune the selectivity of a compound towards different microbial targets.

Table 1: Antimicrobial Activity of Selected Nicotinic Acid Derivatives nih.gov

| Compound | Substituent | Organism | MIC (µg/mL) |

|---|---|---|---|

| Acylhydrazone Derivative | 5-nitrofuran | Staphylococcus epidermidis | 1.95 |

| Acylhydrazone Derivative | 5-nitrofuran | Staphylococcus aureus (MRSA) | 7.81 |

| 3-Acetyl-1,3,4-oxadiazoline Derivative | 5-nitrofuran | Bacillus subtilis | 7.81 |

| 3-Acetyl-1,3,4-oxadiazoline Derivative | 5-nitrofuran | Staphylococcus aureus | 7.81 |

| 3-Acetyl-1,3,4-oxadiazoline Derivative | 5-nitrofuran | Staphylococcus aureus (MRSA) | 15.62 |

Quantitative Structure-Activity Relationship (QSAR) Modeling Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on this compound derivatives are not extensively documented, research on the closely related isonicotinic acid hydrazide derivatives provides valuable insights into the descriptors that may govern their activity.

For a series of isonicotinic acid hydrazide derivatives, QSAR models have been developed to correlate their antimicrobial activity with various physicochemical and topological parameters. These studies have indicated that factors such as lipophilicity (log P), molar refractivity, and electronic parameters play a significant role in determining the biological efficacy of these compounds. The predictive power of these models allows for the virtual screening and rational design of new derivatives with potentially enhanced activity.

In a study on N(2)-acyl isonicotinic acid hydrazides, a multi-target QSAR model was found to be effective in describing their antimicrobial activity. ekb.eg This suggests that a combination of descriptors is necessary to explain the varied activity against different microbial species. Such models can guide the synthesis of novel this compound derivatives by predicting the impact of specific substitutions on their antimicrobial potential.

Ligand-Based and Structure-Based Design Principles for this compound Scaffolds

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For this compound derivatives, a pharmacophore model would typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic features.

Based on the structure of this compound, a hypothetical pharmacophore could include:

A hydrogen bond acceptor (the carbonyl oxygen of the acetyl group).

A hydrogen bond donor/acceptor (the carboxylic acid group).

An aromatic ring feature (the pyridine ring).

The development of a pharmacophore model for related isonicotinic acid derivatives has been used to identify novel inhibitors of various enzymes. These models are generated by aligning a set of active compounds and extracting the common chemical features that are essential for their biological activity. Such a model for this compound derivatives could be used to screen virtual libraries of compounds to identify new molecules with a high probability of being active.

Scaffold hopping is a computational or medicinal chemistry strategy that involves replacing the core molecular framework of a compound with a structurally different scaffold while maintaining the original's biological activity. mdpi.com This approach is valuable for discovering novel chemical classes with improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property. For the this compound scaffold, scaffold hopping could involve replacing the pyridine ring with other heterocyclic systems like pyrimidine, pyrazine, or even non-aromatic rings, while retaining the key acetyl and carboxylic acid functionalities in a similar spatial arrangement.

Bioisosteric replacement is a related concept that involves substituting a functional group with another group that has similar physicochemical properties, leading to a molecule with similar biological activity. researchgate.net For this compound, the carboxylic acid group could be replaced with bioisosteres such as a tetrazole, a hydroxamic acid, or a sulfonamide to modulate acidity, membrane permeability, and metabolic stability. Similarly, the acetyl group could be replaced with other acyl groups or functionalities that can act as hydrogen bond acceptors. These replacements can lead to the discovery of new derivatives with improved drug-like properties.

Conformational Analysis and Stereochemical Considerations in SAR

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound derivatives would involve studying the rotational freedom around the single bonds, particularly the bond connecting the acetyl group to the pyridine ring and the bond connecting the carboxylic acid group. The relative orientation of these functional groups can significantly influence the molecule's ability to fit into a binding pocket and form key interactions.

The planarity of the pyridine ring imposes some rigidity on the molecule. However, the orientation of the acetyl and carboxylic acid groups can vary. Computational methods, such as molecular mechanics and quantum mechanics, can be employed to determine the preferred low-energy conformations of these derivatives in different environments (e.g., in solution or in a protein binding site).

Stereochemistry would become a crucial factor if chiral centers are introduced into the molecule through modifications. For example, reduction of the acetyl group to a hydroxyl group would create a chiral center. The resulting enantiomers could exhibit different biological activities and potencies, as they would interact differently with a chiral biological target. Therefore, the synthesis of stereochemically pure isomers and the evaluation of their individual activities would be an important aspect of the SAR studies for such derivatives.

Biochemical and Molecular Interaction Mechanisms of 3 Acetylisonicotinic Acid Derivatives

Elucidation of Molecular Target Interactions

The specific molecular targets of a compound determine its biological activity. For derivatives of 3-acetylisonicotinic acid, these interactions can be broadly categorized into enzyme binding and receptor engagement.

Derivatives of carboxylic acids are well-documented as inhibitors of various enzymes, often acting through competitive or non-competitive mechanisms. The structural features of this compound, namely the pyridine (B92270) ring, the carboxylic acid group, and the acetyl group, provide multiple points for potential interaction with enzyme active sites or allosteric sites.

Research on analogous compounds provides insight into these potential mechanisms. For instance, derivatives of succinic and maleic acid have been shown to be potent inhibitors of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. nih.gov Similarly, derivatives of nipecotic acid and cativic acid have also demonstrated significant inhibitory activity against cholinesterases. mdpi.comnih.gov In one study, cativic acid derivatives were synthesized and tested for their inhibitory activity against AChE and butyrylcholinesterase (BChE). The most active compound, 3c , exhibited an IC₅₀ value of 3.2 µM for AChE. nih.gov Kinetic and modeling studies suggested that this inhibitor interacts with both the catalytic active site and the peripheral anionic site of the enzyme. nih.gov

Another relevant example is the inhibition of the angiotensin-converting enzyme (ACE) by 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives. These compounds showed potent in vitro ACE inhibitory activities, with IC₅₀ values in the nanomolar range. nih.gov

Based on these findings, it can be postulated that this compound derivatives could act as inhibitors for a range of enzymes. The carboxylic acid moiety could mimic a substrate's carboxylate group, anchoring the inhibitor to the active site through interactions with positively charged amino acid residues like arginine or lysine (B10760008). The pyridine ring could engage in π-π stacking or hydrophobic interactions, while the acetyl group could form hydrogen bonds or other polar interactions.

Table 1: Examples of Enzyme Inhibition by Carboxylic Acid Derivatives This table presents data from studies on compounds structurally related to this compound to illustrate potential enzyme inhibitory activities.

| Compound Class | Target Enzyme | Key Findings | Reference |

| Cativic Acid Derivatives | Acetylcholinesterase (AChE) | Compound 3c showed an IC₅₀ of 3.2 µM. | nih.gov |

| Nipecotic Acid Derivatives | Acetylcholinesterase (AChE) | Methoxy substituted phenolic derivatives were the most active. | mdpi.com |

| Succinic Acid Derivatives | Acetylcholinesterase (AChE) | Act as reversible, competitive inhibitors. | nih.gov |

| Maleic Acid Derivatives | Acetylcholinesterase (AChE) | Act as irreversible inhibitors. | nih.gov |

| 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives | Angiotensin-Converting Enzyme (ACE) | IC₅₀ values ranged from 1.1 x 10⁻⁸ to 1.5 x 10⁻⁹ M. | nih.gov |

Note: The data presented is for illustrative purposes and does not represent direct findings for this compound.

The pyridine carboxylic acid scaffold, present in this compound, is a key feature of nicotinic acid (Vitamin B3), which is known to interact with specific G protein-coupled receptors (GPCRs), primarily the nicotinic acid receptor 1 (NIACR1), also known as GPR109A. This interaction mediates many of nicotinic acid's biological effects. It is plausible that derivatives of this compound could also engage with this or other receptors.

Studies on other heterocyclic compounds demonstrate the potential for receptor interaction. For example, novel fluorinated xanthine derivatives have been synthesized and shown to have a high binding affinity for the A₂B adenosine receptor. mdpi.com In a different study, the synthesis of 3'-acetamidoadenosine derivatives was explored for their potential as A₃ adenosine receptor agonists. nih.govnih.gov Although these specific derivatives did not show significant binding, the research highlights that small modifications to a core structure can be explored for receptor affinity, suggesting that the 3'-position of adenosine is sensitive to the size of substituents for binding to the human A₃AR. nih.govnih.gov

The modulation of receptor activity is another key mechanism. Research on the α7 nicotinic acetylcholine receptor has revealed how positive allosteric modulators can potentiate receptor function through binding to sites distinct from the agonist-binding site. nih.gov Similarly, hybrid peptides have been shown to modulate the activation of amylin and calcitonin receptors, demonstrating how different parts of a molecule can influence its potency and efficacy at a receptor. nih.gov

Investigation of Intracellular Biochemical Pathway Perturbations

By interacting with molecular targets like enzymes and receptors, chemical compounds can perturb intracellular biochemical pathways, leading to broader cellular effects.

Structurally related compounds have been shown to influence key metabolic pathways. Nicotinic acid, for example, affects adipose tissue metabolism. In vitro studies using rat epididymal fat pads demonstrated that nicotinic acid inhibits the release of glycerol induced by norepinephrine and enhances glucose uptake. nih.gov The underlying mechanism is believed to be the inhibition of lipase activation, which reduces the breakdown of triglycerides. nih.gov

Succinic acid, another carboxylic acid, has been shown to improve the metabolism in mice fed a high-fat diet. It promotes the "browning" of white adipose tissue, a process associated with increased energy expenditure. mdpi.com Further investigation revealed that succinic acid may activate the p38-MAPK/AKT signaling pathway in fat cells. mdpi.com

Given these examples, it is conceivable that this compound derivatives could intervene in various metabolic pathways. Depending on their specific targets, they might influence lipid metabolism, glucose homeostasis, or cellular energy production. For instance, if a derivative were to inhibit an enzyme in the fatty acid synthesis pathway, it could lead to a decrease in lipid accumulation. Conversely, if it were to activate a receptor involved in glucose uptake, it could enhance cellular glucose utilization.

A highly relevant area of research is the enzymatic synthesis of nicotinic acid from 3-cyanopyridine. researchgate.net This process often utilizes nitrilase enzymes from various microorganisms, which hydrolyze the nitrile group of 3-cyanopyridine to a carboxylic acid group, yielding nicotinic acid. researchgate.netnih.gov This demonstrates that the pyridine ring is amenable to enzymatic modification.

Table 2: Examples of Microbial Nitrilases in the Bioconversion of Cyanopyridines

| Microorganism | Substrate | Product | Key Finding | Reference |

| Gordonia terrae (mutant MN12) | 3-Cyanopyridine | Nicotinic Acid | 100% conversion of 100 mM substrate in 15 minutes. | nih.gov |

| Rhodococcus rhodochrous J1 | 3-Cyanopyridine | Nicotinic Acid | First reported nitrilase-catalyzed process for nicotinic acid production. | nih.gov |

| Zobellia galactanivorans | 4-Cyanopyridine | Isonicotinic Acid | Produced 1.79 M of product in 3 hours. | nih.gov |

It is plausible that this compound could undergo similar enzymatic conversions in biological systems. The acetyl group could be a target for enzymes such as reductases, leading to the formation of a secondary alcohol, or hydrolases. The carboxylic acid group could undergo conjugation reactions, for example, with amino acids or glucuronic acid. Furthermore, cytochrome P450 enzymes, known for their broad substrate specificity, could hydroxylate the pyridine ring. nih.gov

Mechanistic Insights into Cellular Responses (Non-Clinical Focus)

The perturbation of biochemical pathways ultimately culminates in observable cellular responses. These can range from changes in cell signaling and gene expression to effects on cell proliferation, differentiation, and survival.

For instance, the activation of acid-sensing ion channel 3 (ASIC3) in fibroblast-like synoviocytes leads to an increase in intracellular calcium. nih.gov This, in turn, decreases the phosphorylation of extracellular signal-regulated kinases (ERK) and can induce cell death. nih.gov This illustrates how modulating ion channel activity can trigger significant downstream signaling events and affect cell fate.

Another example is the natural product, usnic acid, which has been found to bind to 14-3-3 proteins. nih.gov These are adaptor proteins that regulate the function of many other signaling proteins. By interacting with 14-3-3, usnic acid can modulate a wide array of signaling pathways, including Akt/mTOR, JNK, STAT3, and NF-κB, thereby affecting processes like cell cycle progression and mitochondrial biogenesis. nih.gov

Based on these precedents, derivatives of this compound, by interacting with their specific molecular targets, could elicit a variety of cellular responses. If a derivative were to inhibit a key kinase, it could block a signaling pathway responsible for cell proliferation. If it were to activate a receptor that increases intracellular calcium, it could trigger calcium-dependent signaling cascades. The ultimate cellular response would be a direct consequence of the initial molecular interaction and the subsequent cascade of events within the cell's intricate network of pathways.

Lack of Publicly Available Research Hinders a Detailed Analysis of this compound's Biochemical Interactions

The requested article, which was to be structured around a detailed outline focusing on these advanced biochemical topics, cannot be generated at this time due to the absence of foundational research on this compound. The strict adherence to an outline requiring in-depth analysis of protein-ligand dynamics and its role in biological networks necessitates empirical data from dedicated studies, which appear to be non-existent in the public domain for this compound.

While research exists for related compounds, such as nicotinic acid (Vitamin B3) and its various derivatives, the specific molecular structure of this compound introduces unique chemical properties that would likely result in distinct biochemical behaviors. Extrapolating findings from other nicotinic acid derivatives would be speculative and would not meet the required standard of scientific accuracy for the requested article.

The intended sections of the article were to include:

Modular Interactions within Biological Networks:This section would have necessitated systems biology approaches to understand how this compound and its derivatives might influence cellular pathways and protein interaction networks. This level of analysis is contingent on prior knowledge of the compound's direct molecular targets, which is currently unavailable.

Without any primary research on this compound, it is impossible to provide a scientifically sound and detailed analysis as per the requested outline. Further research, including in vitro and in silico studies, would be required to elucidate the biochemical and molecular interaction mechanisms of this compound. Until such research is conducted and published, a comprehensive article on this specific topic remains unfeasible.

Advanced Analytical and Spectroscopic Research Methodologies Applied to 3 Acetylisonicotinic Acid

High-Resolution Spectroscopic Characterization Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For 3-acetylisonicotinic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the methyl protons of the acetyl group. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of both the carboxylic acid and acetyl groups. The multiplicity of these signals (singlet, doublet, triplet, etc.) would reveal the coupling between adjacent protons, thus confirming their relative positions on the pyridine ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments in the molecule. Distinct signals would be expected for the carbonyl carbons of the acetyl and carboxylic acid groups, the carbons of the pyridine ring, and the methyl carbon.

Advanced techniques such as Correlation Spectroscopy (COSY) would be used to establish proton-proton correlations, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would reveal direct and long-range correlations between protons and carbons, respectively. This collective data would allow for the complete and unambiguous assignment of the molecular structure.

Anticipated ¹H and ¹³C NMR Data for this compound (Hypothetical)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine-H2 | ~8.9 | ~152 |

| Pyridine-H5 | ~7.8 | ~125 |

| Pyridine-H6 | ~8.8 | ~150 |

| Acetyl-CH₃ | ~2.7 | ~26 |

| Pyridine-C3 | - | ~138 |

| Pyridine-C4 | - | ~145 |

| Carboxyl-C | - | ~165 |

Note: These are hypothetical values based on known substituent effects and data for similar compounds.

Mass Spectrometry (MS) Applications in Metabolite and Derivative Identification

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for identifying its metabolites and derivatives. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, allowing for the determination of its molecular formula.

Electron ionization (EI) or electrospray ionization (ESI) techniques would be used to generate ions of the molecule. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the compound. Fragmentation patterns observed in the mass spectrum, induced by techniques like collision-induced dissociation (CID), would offer valuable structural information. Characteristic losses, such as the loss of a methyl group (CH₃), a carbonyl group (CO), or a carboxyl group (COOH), would help to confirm the presence of the acetyl and carboxylic acid functionalities.

In metabolic studies, liquid chromatography-mass spectrometry (LC-MS) would be employed to separate and identify potential metabolites of this compound from biological matrices. By comparing the mass spectra of the parent compound with those of its metabolites, common metabolic transformations such as hydroxylation, glucuronidation, or sulfation could be identified.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are unique for each compound and serve as a molecular "fingerprint."

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. A strong, broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid. Two strong absorptions would be anticipated in the carbonyl stretching region: one around 1700-1730 cm⁻¹ for the carboxylic acid C=O and another around 1680-1700 cm⁻¹ for the ketone C=O of the acetyl group. C-H stretching vibrations of the aromatic ring and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds. The symmetric stretching of the pyridine ring would be expected to give a strong signal. The C=O stretching vibrations would also be visible, though typically weaker than in the IR spectrum.

Characteristic Vibrational Frequencies for this compound (Hypothetical)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700-1730 |

| Acetyl Group | C=O stretch | 1680-1700 |

| Aromatic Ring | C-H stretch | 3000-3100 |

| Methyl Group | C-H stretch | 2850-2960 |

Crystallographic Studies and Solid-State Analysis

Crystallographic techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive information about bond lengths, bond angles, and intermolecular interactions.

X-Ray Diffraction for Crystal Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the molecular structure of crystalline solids. If suitable single crystals of this compound could be grown, this technique would provide the exact coordinates of each atom in the crystal lattice. This data would confirm the connectivity of the atoms and provide precise measurements of all bond lengths and angles. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which govern the solid-state architecture.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.2 |

| c (Å) | 15.8 |

| β (°) | 95.0 |

| Volume (ų) | 860 |

Note: These are hypothetical values and would need to be determined experimentally.

Co-Crystallization with Molecular Targets for Binding Site Analysis

Co-crystallization is a technique used to understand how a molecule interacts with a biological target, such as a protein or enzyme. By obtaining a crystal structure of this compound in complex with its molecular target, the specific binding interactions can be visualized in atomic detail. This would reveal which amino acid residues in the binding site are involved in hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand. Such information is invaluable for structure-based drug design and for understanding the molecule's mechanism of action at a molecular level.

Chromatographic and Separation Science Research

Chromatographic techniques are indispensable in the analysis of this compound, facilitating its purification, the assessment of its purity, and the isolation of its derivatives. Furthermore, specialized chromatographic methods are essential for the separation of its potential enantiomers, a critical aspect in understanding its stereospecific properties and interactions.

Method Development for Purity Assessment and Isolation of Derivatives

The development of robust chromatographic methods is crucial for ensuring the purity of this compound and for the successful isolation of its synthesized derivatives. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal techniques employed for these purposes.

Method development for the purity assessment of this compound by HPLC would typically involve reversed-phase chromatography. A C18 or C8 stationary phase would be a suitable starting point, offering a good balance of hydrophobicity for retaining the analyte. The mobile phase composition would be optimized to achieve adequate retention and resolution from potential impurities. A typical mobile phase might consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter to control, as it influences the ionization state of the carboxylic acid and the pyridine nitrogen, thereby affecting retention. UV detection is commonly used for aromatic compounds like this compound, with the detection wavelength selected based on its UV absorbance maxima. helixchrom.comchromforum.org

For the analysis of more volatile derivatives or for complementary purity information, gas chromatography can be employed. Due to the low volatility of the carboxylic acid, derivatization is often necessary to convert it into a more volatile ester, for instance, by reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by esterification to its methyl or ethyl ester. A non-polar or medium-polarity capillary column, such as one coated with a dimethylpolysiloxane or a phenyl-substituted polysiloxane, would likely provide good separation of the derivatized analyte and any impurities.

The isolation of derivatives of this compound, often synthesized for structure-activity relationship studies, is frequently achieved using preparative HPLC. nih.govnih.gov This technique utilizes larger columns and higher flow rates than analytical HPLC to separate and collect gram-scale quantities of the desired compound. The method development principles are similar to analytical HPLC, with the goal of maximizing the resolution between the target derivative and any byproducts or unreacted starting materials to ensure the collection of a highly pure fraction.

Table 1: Hypothetical HPLC Method for Purity Assessment of this compound

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

Table 2: Hypothetical GC Method for Purity Assessment of Derivatized this compound

| Parameter | Condition |

| Column | DB-5, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Injection Mode | Split (20:1) |

Chiral Separation Techniques for Enantiomeric Studies

While this compound itself is achiral, its derivatives can be chiral, necessitating the development of enantioselective separation methods to study their stereoisomers. Chiral high-performance liquid chromatography (chiral HPLC) is the most common and effective technique for this purpose. eijppr.comnih.gov The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomeric analytes, leading to different retention times.

The choice of the appropriate CSP is paramount for successful chiral separation. For derivatives of this compound, several types of CSPs could be considered based on the structural features of the chiral derivative. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely applicable and have demonstrated success in resolving a broad range of chiral compounds, including those with aromatic and carbonyl functional groups. mdpi.commdpi.com

Macrocyclic antibiotic-based CSPs, like those based on teicoplanin or vancomycin, offer another powerful option. These CSPs can provide multiple chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which can be effective for the separation of complex chiral molecules. researchgate.net Pirkle-type CSPs, which are based on a chiral molecule covalently bonded to a silica support, are also a possibility, particularly if the derivatives have functionalities that can engage in π-π stacking and hydrogen bonding interactions with the CSP.

The development of a chiral HPLC method involves screening different CSPs and mobile phase compositions. Both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water with additives) modes can be explored. The addition of small amounts of acidic or basic modifiers to the mobile phase can significantly influence the enantioselectivity by altering the ionization state of the analyte and its interaction with the CSP. Supercritical fluid chromatography (SFC) with chiral stationary phases is also emerging as a powerful technique for enantiomeric separations, often providing faster analysis times and higher efficiency. nih.gov

Table 3: Potential Chiral HPLC Methodologies for a Hypothetical Chiral Derivative of this compound

| CSP Type | Mobile Phase Mode | Potential Mobile Phase Composition |

| Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | Normal Phase | Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid |

| Macrocyclic Antibiotic (e.g., Teicoplanin) | Reversed Phase | Acetonitrile/Methanol/Ammonium Acetate Buffer (pH 5) |

| Pirkle-type (e.g., (R,R)-Whelk-O1) | Normal Phase | Hexane/Ethanol (e.g., 80:20 v/v) |

Computational Chemistry and Molecular Modeling Applications for 3 Acetylisonicotinic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to determine the electronic properties of molecules. nih.govscispace.com These calculations provide a foundational understanding of a molecule's stability, reactivity, and spectroscopic characteristics. For derivatives of isonicotinic acid, DFT methods have been successfully used to analyze molecular conformation, vibrational spectra, and electronic structure. nih.gov

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.comyoutube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, determining the molecule's electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wikipedia.orgresearchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov This property is instrumental in various chemical research areas where altering molecular configurations to minimize this gap is a primary goal. nih.govbiointerfaceresearch.com For isonicotinic acid derivatives, theoretical investigations have been performed to study the HOMO-LUMO gap and global reactivity descriptors. researchgate.net

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the highest occupied molecular orbital; related to the capacity to donate electrons. |

| ELUMO | -1.8 | Energy of the lowest unoccupied molecular orbital; related to the capacity to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.7 | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution across a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying charge. pearson.com Red areas indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions (positive potential), which are prone to nucleophilic attack. pearson.comwuxiapptec.comresearchgate.net

For a molecule like this compound, an MEP map would highlight several key features:

Negative Potential: The most negative regions (red) are expected around the oxygen atoms of the carboxyl group and the acetyl group, as well as the nitrogen atom of the pyridine (B92270) ring. These sites are the primary locations for hydrogen bond acceptance and interactions with electrophiles. researchgate.net

Positive Potential: The most positive region (blue) would be located on the hydrogen atom of the carboxylic acid's hydroxyl group, confirming its nature as the most acidic proton. pearson.comwuxiapptec.com

This analysis of charge distribution helps in understanding intermolecular interactions, such as hydrogen bonding, and in predicting the regioselectivity of chemical reactions. wuxiapptec.comwuxiapptec.com

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Carboxylic Acid Oxygen Atoms | Negative (Electron-Rich) | Site for electrophilic attack and hydrogen bond acceptance. |

| Pyridine Ring Nitrogen | Negative (Electron-Rich) | Nucleophilic center, site for protonation and coordination. |

| Acetyl Group Oxygen | Negative (Electron-Rich) | Site for electrophilic attack and hydrogen bond acceptance. |

| Carboxylic Acid Hydrogen | Positive (Electron-Deficient) | Most acidic proton, primary site for deprotonation. pearson.com |

Molecular Docking and Scoring Function Development

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for identifying and optimizing potential drug candidates.

In ligand-protein docking, the this compound molecule would be placed into the binding site of a target protein, and various possible conformations and orientations would be evaluated. nih.gov Docking algorithms use scoring functions to estimate the binding affinity, often reported as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction. biointerfaceresearch.com

Derivatives of nicotinic and isonicotinic acid are common scaffolds in medicinal chemistry and have been the subject of numerous docking studies. mdpi.comresearchgate.net For this compound, key interactions that would be assessed include:

Hydrogen Bonds: The carboxylic acid group can act as both a hydrogen bond donor (via the -OH group) and acceptor (via the C=O oxygen). The pyridine nitrogen and acetyl oxygen can also act as hydrogen bond acceptors.

Ionic Interactions: If the carboxylic acid is deprotonated, it can form strong salt bridges with positively charged amino acid residues like arginine or lysine (B10760008). researchgate.net

Pi-Stacking: The aromatic pyridine ring can engage in π-π stacking or cation-π interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan in the protein's active site. researchgate.net

These simulations help elucidate the binding mode of the ligand and provide a rational basis for designing derivatives with improved affinity and selectivity. nih.gov

| Functional Group | Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Carboxylic Acid (-COOH) | Hydrogen Bond (Donor/Acceptor), Ionic Bond (as -COO⁻) | Arginine, Lysine, Histidine, Serine, Threonine |

| Pyridine Ring | π-π Stacking, Cation-π Interaction | Phenylalanine, Tyrosine, Tryptophan |

| Acetyl Group (-COCH₃) | Hydrogen Bond (Acceptor) | Serine, Threonine, Asparagine, Glutamine |

Virtual screening (VS) is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov VS can be performed using either ligand-based or structure-based methods. In structure-based virtual screening, molecular docking is used to screen vast databases, containing millions to over a billion compounds, against a protein target. nih.govnih.gov

A molecule like this compound can be used as a query or starting point in a virtual screening campaign. A library of compounds could be screened to find molecules that share its structural features or are predicted to have a similar or better docking score against a specific target. mdpi.com This approach allows for the cost-effective and rapid identification of novel "hit" compounds for further experimental testing. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and interactions of atoms and molecules over time, providing insights into the stability of the complex, the flexibility of the ligand and protein, and the role of solvent molecules. mdpi.comsemanticscholar.org

For a complex of this compound bound to a protein, an MD simulation could reveal:

Conformational Stability: By analyzing the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time (typically nanoseconds to microseconds), one can assess the stability of the binding pose predicted by docking. biointerfaceresearch.comnih.gov

Binding Dynamics: MD simulations can highlight which specific interactions (e.g., hydrogen bonds, hydrophobic contacts) are stable and persistent throughout the simulation versus those that are transient. mdpi.comnih.gov

Conformational Sampling: The simulation explores different possible conformations of the flexible parts of this compound, such as the orientation of the acetyl and carboxyl groups, within the constraints of the binding pocket. researchgate.net

These simulations provide a more realistic and detailed understanding of the binding event at the molecular level, complementing the predictions from docking studies. nih.govosti.gov

| Analysis Type | Metric | Information Gained |

|---|---|---|

| Complex Stability | Root-Mean-Square Deviation (RMSD) | Assesses the overall stability of the ligand's binding pose and protein structure over time. nih.gov |

| Atomic Flexibility | Root-Mean-Square Fluctuation (RMSF) | Identifies which parts of the ligand and protein are rigid or flexible during the simulation. biointerfaceresearch.com |

| Intermolecular Interactions | Hydrogen Bond Analysis, Distance Monitoring | Quantifies the stability and lifetime of specific interactions between the ligand and protein. mdpi.com |

De Novo Drug Design and Lead Optimization using Computational Tools

Algorithmic Approaches for Scaffold Design

The scaffold of this compound, a substituted pyridine ring, is considered a "privileged scaffold" in drug design due to its presence in a wide range of biologically active compounds. mdpi.com Computational algorithms play a crucial role in both generating novel scaffolds and in modifying existing ones to improve their drug-like properties. These algorithms can be broadly categorized into two main approaches: fragment-based and atom-based methods.

Fragment-based algorithms construct new molecules by connecting smaller molecular fragments. These fragments can be sourced from databases of known drugs or natural products. For a scaffold like this compound, a fragment-based approach might involve retaining the core pyridine ring and exploring different functional groups to replace the acetyl and carboxylic acid moieties.

Atom-based algorithms , on the other hand, build molecules atom-by-atom within the constraints of a receptor's binding pocket. These methods offer a more granular approach to scaffold design, allowing for the creation of truly novel chemical entities. Reinforcement learning, a type of machine learning, has been employed in conjunction with 3D-scaffold generative models to build target-specific molecules atom by atom. nih.govrsc.org

Below is a table summarizing some algorithmic approaches that can be applied to the design of scaffolds based on this compound:

| Algorithmic Approach | Description | Potential Application to this compound |

| Matched Molecular Pair (MMP) Analysis | Identifies pairs of molecules that differ by a single, well-defined structural transformation. This allows for the systematic exploration of chemical space around a core scaffold. researchgate.net | Generation of a virtual library of this compound analogs by systematically replacing the acetyl group with other substituents to probe structure-activity relationships. |

| Recursive Algorithm (RECAP) | Disassembles molecules into fragments based on chemically reasonable bond disconnections. These fragments can then be recombined to generate novel scaffolds. | Breaking down this compound into its constituent pyridine, acetyl, and carboxylic acid fragments and recombining them with other fragments to create new chemical entities. |

| Graph-based Generative Models | Utilizes graph neural networks to learn the underlying patterns of molecular structures and generate new molecules with desired properties. | Training a model on a dataset of known enzyme inhibitors containing the pyridine carboxylic acid scaffold to generate novel molecules with predicted activity. |

| 3D-Scaffold Reinforcement Learning | An agent learns to build molecules in 3D space within a protein pocket, optimizing for properties like binding affinity and synthetic accessibility. nih.govrsc.org | Designing novel inhibitors for a specific enzyme target by using the this compound scaffold as a starting point and growing the molecule within the active site. |

These computational techniques provide a powerful toolkit for medicinal chemists to explore the vast chemical space around the this compound scaffold, leading to the design of novel compounds with potentially improved therapeutic profiles.

Predicting Ligand-Receptor Molecular Interactions

A cornerstone of computational drug design is the ability to accurately predict the interactions between a ligand, such as this compound, and its biological receptor. These predictions are crucial for understanding the molecular basis of a compound's activity and for guiding its optimization. Molecular docking and molecular dynamics simulations are two of the most widely used techniques for this purpose. nih.gov

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. volkamerlab.org The process involves sampling a multitude of possible conformations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each conformation. For this compound, docking studies could elucidate how the acetyl and carboxylic acid groups interact with specific amino acid residues in a target's active site. For instance, the carboxylic acid group could form hydrogen bonds with basic residues like lysine or arginine, while the acetyl group could engage in hydrophobic interactions.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex by simulating the movements of atoms over time. escholarship.org This allows for the assessment of the stability of the docked pose and can reveal important information about the flexibility of both the ligand and the receptor upon binding. The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, which is based on molecular dynamics simulations, can be used to calculate the free energy of binding, providing a more accurate estimation of binding affinity. nih.govresearchgate.net

The following table details the types of molecular interactions that could be predicted for this compound with a hypothetical receptor:

| Type of Interaction | Description | Potential Involvement of this compound Functional Groups |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. | The carboxylic acid group can act as both a hydrogen bond donor and acceptor. The acetyl group's carbonyl oxygen can act as a hydrogen bond acceptor. The pyridine nitrogen can also act as a hydrogen bond acceptor. |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | The negatively charged carboxylate group (at physiological pH) can form salt bridges with positively charged amino acid residues (e.g., lysine, arginine). |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The aromatic pyridine ring can engage in hydrophobic interactions with nonpolar amino acid residues (e.g., leucine, valine, phenylalanine). |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The pyridine ring of this compound can stack with the aromatic rings of amino acids such as phenylalanine, tyrosine, and tryptophan. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | These forces contribute to the overall binding affinity and involve all atoms of the this compound molecule and the receptor. |

By employing these computational methods, researchers can gain a detailed understanding of the molecular determinants of binding for this compound and its derivatives, which is invaluable for the rational design of more potent and selective therapeutic agents. rsc.org

Potential Applications in Pre Clinical Research and Drug Discovery Science Conceptual and Mechanistic

Investigation as Precursors for Complex Bioactive Molecules

The structural features of 3-acetylisonicotinic acid make it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid at the 4-position and the acetyl group at the 3-position offer orthogonal handles for chemical elaboration, allowing for the systematic construction of diverse molecular architectures.

The isonicotinic acid framework itself is a key component of various bioactive compounds. For instance, derivatives of isonicotinic acid have been investigated for their potential as anti-inflammatory and antihyperlipidemic agents. nih.gov The synthesis of novel N-(benzoylphenyl)pyridine-4-carboxamides and N-(9,10-dioxo-9,10-dihydroanthracenyl)pyridine-4-carboxamides from isonicotinic acid has yielded compounds with promising lipid-lowering effects in preclinical models. nih.gov Similarly, the nicotinic acid scaffold has been derivatized to produce compounds with significant anti-inflammatory activity, comparable to that of established drugs like ibuprofen. nih.gov

The 3-acetyl group on the pyridine (B92270) ring of this compound provides an additional site for chemical modification. This ketone functionality can undergo a wide range of chemical transformations, including:

Reduction: Reduction of the acetyl group to an alcohol would introduce a new chiral center and a hydrogen bond donor/acceptor, which could significantly alter the biological activity and pharmacokinetic properties of the resulting molecule.

Oxidation: While less common, oxidation of the acetyl group could lead to the formation of a glyoxylic acid derivative, providing another reactive handle for further functionalization.

Condensation Reactions: The acetyl group can participate in condensation reactions with various nucleophiles, such as hydrazines, hydroxylamines, and active methylene (B1212753) compounds, to generate a diverse array of heterocyclic systems fused to the pyridine ring. For example, reaction with hydrazine (B178648) could lead to the formation of a pyridopyridazine (B8481360) derivative, a scaffold known to possess a range of biological activities.

α-Halogenation: The acetyl group can be halogenated at the α-position, creating an electrophilic site for the introduction of various substituents via nucleophilic substitution.

The carboxylic acid group can be readily converted into esters, amides, and other derivatives. This allows for the introduction of a wide variety of functional groups and structural motifs, which can be used to modulate the physicochemical properties of the molecule, such as solubility, lipophilicity, and metabolic stability. The combination of these transformations on both the acetyl and carboxylic acid groups allows for the generation of a vast chemical space of novel compounds derived from the this compound scaffold.

A hypothetical synthetic scheme starting from this compound could involve the initial esterification of the carboxylic acid, followed by a condensation reaction at the acetyl group to form a more complex heterocyclic system. Subsequent hydrolysis of the ester and coupling with a desired amine would yield a final compound with multiple points of diversity.

| Functional Group | Potential Transformations | Resulting Functionality | Potential Bioactive Scaffolds |

| Carboxylic Acid | Esterification, Amidation | Esters, Amides | Anti-inflammatory agents, Antihyperlipidemic agents |

| Acetyl Group | Reduction, Condensation | Alcohol, Fused heterocycles | Kinase inhibitors, GPCR modulators |

| Pyridine Ring | N-oxidation | Pyridine-N-oxide | Modulated electronics and solubility |

Exploration of Derivatives as Chemical Probes for Target Identification

Chemical probes are essential tools in chemical biology for the identification and validation of new drug targets. The design of an effective chemical probe requires a scaffold that can be readily modified to incorporate a reporter tag (e.g., a fluorophore, a biotin (B1667282) moiety, or a photoaffinity label) and a reactive group for covalent modification of the target protein, without significantly compromising the binding affinity of the parent molecule.

The trifunctional nature of this compound makes it a promising scaffold for the development of chemical probes. The carboxylic acid provides a convenient attachment point for a linker connected to a reporter tag. The acetyl group, or derivatives thereof, can be modified to incorporate a reactive "warhead." For example, conversion of the acetyl group to an α-haloketone would create an electrophilic center capable of reacting with nucleophilic residues (e.g., cysteine, lysine (B10760008), or histidine) in the active site of a target protein.

Alternatively, the pyridine ring itself can be functionalized. For instance, the synthesis of simple 1,3-cyclopentanedione-derived probes has been reported for the labeling of sulfenic acid proteins. researchgate.net A similar strategy could be envisioned for this compound, where the core scaffold provides the binding element and a suitable reactive moiety is appended.

The development of chemical probes from this compound would follow a structured approach:

Identification of a Bioactive Scaffold: A derivative of this compound with a confirmed biological activity would be selected as the starting point.

Structure-Activity Relationship (SAR) Studies: SAR studies would be conducted to identify positions on the molecule where modifications are well-tolerated without loss of activity.

Linker and Tag Attachment: A linker and a suitable reporter tag would be attached to a non-essential position, typically via the carboxylic acid.

Reactive Group Incorporation: A latent reactive group would be incorporated at a position that is likely to be in close proximity to the target protein upon binding.

In Vitro and In Situ Validation: The resulting chemical probe would be evaluated for its ability to label the target protein in vitro and in cellular or tissue contexts.

| Probe Component | Derived from this compound | Example Functionality |

| Binding Moiety | The core this compound scaffold and its derivatives | Provides affinity and selectivity for the target protein |

| Reporter Tag | Attached via the carboxylic acid | Biotin, Fluorophore (e.g., FITC, Cy5) |

| Reactive Group | Derived from the acetyl group or appended to the pyridine ring | α-haloketone, Diazirine, Benzophenone |

High-Throughput Screening (HTS) Library Design and Analysis Based on this compound Scaffold

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries against a specific biological target. The design of effective HTS libraries is crucial for the success of these campaigns, with an emphasis on chemical diversity, drug-like properties, and synthetic tractability.

The this compound scaffold offers several advantages for its inclusion in HTS library design. Its relatively low molecular weight and presence of both hydrogen bond donors and acceptors make it a good starting point for the synthesis of compounds that adhere to Lipinski's rule of five and other criteria for drug-likeness.

A combinatorial library based on the this compound scaffold could be designed by systematically varying the substituents at three key positions:

The Carboxylic Acid: A diverse set of alcohols and amines could be used to generate a library of esters and amides with a wide range of physicochemical properties.

The Acetyl Group: A variety of aldehydes and ketones could be used in condensation reactions to create a library of derivatives with different shapes and functionalities.

The Pyridine Ring: While modifications to the pyridine ring itself are more complex, substitutions at the 2-, 5-, or 6-positions could be explored to further expand the chemical space of the library.

The analysis of HTS data from a library containing this compound derivatives would involve identifying initial "hits" and then progressing them through a series of secondary assays to confirm their activity and elucidate their mechanism of action. The modular nature of the scaffold would facilitate rapid follow-up synthesis of analogues to explore the structure-activity relationships and optimize the potency and selectivity of the initial hits. The use of property-restricted diversity sets in HTS can also aid in the identification of ligand-efficient compounds from such libraries. researchgate.net

| Library Design Parameter | Application to this compound Scaffold | Example Building Blocks |

| Scaffold Diversity | The rigid pyridine core provides a well-defined 3D-shape. | N/A |

| Substituent Diversity | Three points of diversification allow for a large number of unique compounds. | Alcohols, Amines, Aldehydes, Ketones |

| Physicochemical Properties | Can be tuned by appropriate choice of building blocks to ensure drug-likeness. | Hydrophilic/hydrophobic side chains, ionizable groups |

| Synthetic Tractability | Straightforward and robust chemical reactions for library synthesis. | Esterification, Amidation, Condensation reactions |

Future Directions and Emerging Research Challenges for 3 Acetylisonicotinic Acid

Integration of Artificial Intelligence and Machine Learning in Research